molecular formula C19H20N4O2S B3714356 4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol

4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol

Cat. No.: B3714356
M. Wt: 368.5 g/mol
InChI Key: SSNMHSHQMKVWNM-UHFFFAOYSA-N
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Description

4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes ethoxy, methoxy, and methylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylphenyl isothiocyanate under basic conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The azavinyl group can be reduced to form the corresponding amine.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme function. Additionally, the azavinyl group can interact with nucleophilic sites in biological molecules, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-methoxybenzaldehyde
  • 4-methoxyphenethylamine
  • 1,2,4-triazole derivatives

Uniqueness

Compared to other similar compounds, 4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities

Properties

IUPAC Name

4-[(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-4-25-16-10-7-14(11-17(16)24-3)12-20-23-18(21-22-19(23)26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMHSHQMKVWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol
Reactant of Route 3
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol
Reactant of Route 4
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-[(1Z)-2-(4-ethoxy-3-methoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-tria zole-3-thiol

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